3-Pentofuranosyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
Overview
Description
8-Azaadenosine is a synthetic nucleoside analog that has garnered significant interest in scientific research due to its potential therapeutic applications. It is structurally similar to adenosine, with the key difference being the substitution of a nitrogen atom at the eighth position of the adenine ring. This modification imparts unique biochemical properties to 8-Azaadenosine, making it a valuable tool in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Azaadenosine typically involves the reaction of 8-azapurine with ribose or ribose derivatives under specific conditions. One common method includes the use of a glycosylation reaction, where 8-azapurine is reacted with a ribose derivative in the presence of a Lewis acid catalyst. The reaction is usually carried out in an anhydrous solvent such as acetonitrile at elevated temperatures to facilitate the formation of the glycosidic bond.
Industrial Production Methods: Industrial production of 8-Azaadenosine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent composition, and reaction time. Purification steps such as crystallization or chromatography are employed to obtain high-purity 8-Azaadenosine suitable for research and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions: 8-Azaadenosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 8-azaadenine derivatives.
Reduction: Reduction reactions can modify the ribose moiety or the purine ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various 8-azaadenine derivatives, modified nucleosides, and functionalized purine compounds .
Scientific Research Applications
8-Azaadenosine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other nucleoside analogs and as a probe to study nucleic acid interactions.
Biology: It serves as a tool to investigate RNA editing mechanisms and the role of adenosine deaminases.
Medicine: Research has explored its potential as an antiviral and anticancer agent. .
Mechanism of Action
The mechanism of action of 8-Azaadenosine involves its incorporation into RNA, where it can interfere with normal RNA processing and function. It inhibits the activity of adenosine deaminases, enzymes responsible for the deamination of adenosine to inosine in RNA. This inhibition can lead to the accumulation of adenosine in RNA, affecting RNA stability and function. Additionally, 8-Azaadenosine has been shown to activate antiviral immune responses by inducing the expression of antiviral proteins such as oligoadenylate synthetase .
Comparison with Similar Compounds
8-Chloroadenosine: Another nucleoside analog with similar inhibitory effects on adenosine deaminases but differing in its chlorine substitution at the eighth position.
8-Bromoadenosine: Similar to 8-Azaadenosine but with a bromine atom at the eighth position, showing moderate inhibitory activity against adenosine deaminases
Uniqueness: 8-Azaadenosine is unique due to its nitrogen substitution, which imparts distinct biochemical properties compared to its halogenated counterparts. This modification enhances its ability to interfere with RNA processing and its potential as an antiviral and anticancer agent .
Properties
IUPAC Name |
2-(7-aminotriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O4/c10-7-4-8(12-2-11-7)15(14-13-4)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H2,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUKGFJQZRGECT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(N=N2)C3C(C(C(O3)CO)O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50908143 | |
Record name | 3-Pentofuranosyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50908143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35827-88-4, 35827-89-5, 34698-65-2, 10299-44-2 | |
Record name | NSC146366 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146366 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC146365 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146365 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC145918 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145918 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC81153 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81153 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Azaadenosine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72961 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Pentofuranosyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50908143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.